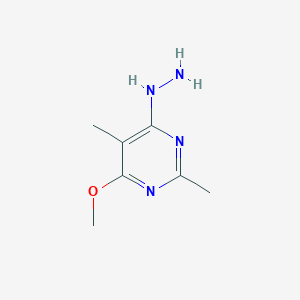

4-Hydrazinyl-6-methoxy-2,5-dimethylpyrimidine

Description

Properties

Molecular Formula |

C7H12N4O |

|---|---|

Molecular Weight |

168.20 g/mol |

IUPAC Name |

(6-methoxy-2,5-dimethylpyrimidin-4-yl)hydrazine |

InChI |

InChI=1S/C7H12N4O/c1-4-6(11-8)9-5(2)10-7(4)12-3/h8H2,1-3H3,(H,9,10,11) |

InChI Key |

UAFNGAIUQAZRLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N=C1OC)C)NN |

Origin of Product |

United States |

Preparation Methods

Key Challenges

-

Positional control : Introducing methyl groups at positions 2 and 5, methoxy at 6, and a leaving group (e.g., Cl) at 4.

-

Method selection : Cyclization or substitution strategies must balance regioselectivity and yield.

Proposed Approach

Cyclization with Substituted Precursors

-

Starting materials :

-

β-Ketoester (e.g., ethyl acetoacetate) to introduce methyl groups.

-

Aldehyde with methoxy substituent (e.g., 4-methoxybenzaldehyde).

-

Urea as the nitrogen source.

-

-

Reaction conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | Ethyl acetoacetate, 4-methoxybenzaldehyde, urea, K₂CO₃, ethanol, reflux | Forms pyrimidine core with methyl (2,5) and methoxy (6) groups |

| Chlorination | POCl₃ or SOCl₂, anhydrous conditions | Introduces Cl at position 4 |

Limitations :

-

Positional control of substituents requires optimization.

-

Chlorination efficiency may vary depending on reaction conditions .

Reaction Mechanism

Nucleophilic substitution replaces Cl at position 4 with a hydrazinyl group (-NHNH₂).

| Parameter | Optimal Values | Reference |

|---|---|---|

| Hydrazine source | Hydrazine hydrate (50–80%) | |

| Solvent | Ethanol or DMF | |

| Temperature | Reflux (80–100°C) | |

| Reaction time | 3–6 hours |

Example Protocol

-

Reagents :

-

4-Chloro-6-methoxy-2,5-dimethylpyrimidine (1 eq)

-

Hydrazine hydrate (5–10 eq)

-

Ethanol (20–30 mL)

-

-

Procedure :

Yield : ~60–70% (estimated based on analogous reactions) .

Direct Cyclization with Hydrazine

-

Precursors : Methyl-substituted cyanoacetate derivatives and hydrazine.

-

Limitation : Challenges in controlling regioselectivity for hydrazinyl group placement .

Hydrazone Formation

-

Precursors : 4-Formylpyrimidine derivatives + hydrazine.

-

Limitation : Requires prior synthesis of formyl intermediates .

Critical Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Chloro-intermediate | High regioselectivity for hydrazinyl group | Multi-step process; chlorination hazards |

| Direct cyclization | Fewer steps | Poor control over substituent positions |

| Hydrazone synthesis | Mild conditions | Limited to pre-formed formyl intermediates |

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-6-methoxy-2,5-dimethylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

4-Hydrazinyl-6-methoxy-2,5-dimethylpyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-6-methoxy-2,5-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Hydrazinyl-6-methoxy-2,5-dimethylpyrimidine with structurally related pyrimidine derivatives:

Key Comparative Insights

Reactivity and Binding Modes: Hydrazinyl vs. Chloro/Amino Groups: The hydrazinyl group in the target compound may act as a stronger nucleophile compared to chloro (ACDP) or amino groups, enabling unique covalent or hydrogen-bond interactions with biological targets. For example, ACDP forms a covalent bond with cysteine residues in thiaminase I via its chloro group , whereas hydrazinyl could facilitate redox or coordination chemistry. Methoxy vs. Halogen Substituents: Methoxy (-OCH₃) is electron-donating, which may increase the pyrimidine ring’s electron density compared to electron-withdrawing chloro or bromo groups. This could influence solubility, bioavailability, and binding kinetics .

Synthetic Accessibility :

- Chloro- and bromo-substituted pyrimidines (e.g., 4-Chloro-6-methoxy-2,5-dimethylpyrimidine , 4-Bromo-2,5-dimethylpyrimidine ) are commercially available, reflecting established synthetic routes. The hydrazinyl derivative likely requires hydrazine substitution under controlled conditions, which may involve nucleophilic aromatic substitution or metal-catalyzed coupling.

Biological and Crystallographic Data: ACDP’s irreversible inhibition of thiaminase I highlights the role of chloro groups in covalent enzyme inhibition .

Physicochemical Properties :

- The hydrazinyl group introduces polarity and hydrogen-bonding capacity, which may enhance water solubility compared to halogenated analogs. However, steric bulk from methyl groups (positions 2 and 5) could offset this effect .

Q & A

Q. What are the standard synthetic routes for 4-Hydrazinyl-6-methoxy-2,5-dimethylpyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions using thiourea or hydrazine derivatives with appropriate carbonyl precursors. For example, describes similar pyrimidine derivatives synthesized by refluxing benzylidene acetone and thiourea in methanol with sodium methoxide. Optimization involves adjusting stoichiometric ratios, solvent polarity (e.g., methanol vs. ethanol), and reaction time. Factorial design ( ) can systematically evaluate variables like temperature (80–120°C) and catalyst concentration to maximize yield. Monitoring intermediates via TLC or HPLC ensures reaction progression.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm hydrazinyl (-NH-NH) and methoxy (-OCH) substituents. -NMR peaks for NH protons typically appear at δ 8–10 ppm ( ).

- XRD : Single-crystal X-ray diffraction (as in ) resolves ambiguities in molecular conformation. For example, puckering analysis can reveal ring distortions (e.g., E-conformation with a flap atom).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.

Q. What pharmacological activities are associated with pyrimidine derivatives, and how can these guide bioactivity studies for this compound?

Methodological Answer: Pyrimidine derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties (). To assess bioactivity:

- In vitro assays : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC (Minimum Inhibitory Concentration) assays.

- Molecular docking : Model interactions with target proteins (e.g., thymidylate synthase for anticancer activity).

- SAR Analysis : Compare substituent effects; the hydrazinyl group may enhance metal-chelation properties ().

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data for this compound be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Strategies include:

- Solvent Correction : Use COSMO-RS or SMD models to simulate solvent interactions ( ).

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify outliers in experimental replicates ( ).

- Kinetic Studies : Compare activation energies (e.g., via Arrhenius plots) for reactions like nucleophilic substitution at the hydrazinyl site.

Q. What advanced strategies can be employed to design derivatives of this compound with enhanced selectivity for biological targets?

Methodological Answer:

- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy (-OCF) to improve metabolic stability ( ).

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append pharmacophores (e.g., coumarin for fluorescence tracking) ().

- Proteolysis-Targeting Chimeras (PROTACs) : Link the compound to E3 ligase ligands to degrade disease-associated proteins ( ).

Q. How can crystallographic data inform the rational design of this compound-based materials?

Methodological Answer: Crystal packing analysis () reveals intermolecular interactions (e.g., N–H⋯S hydrogen bonds) critical for material properties:

- Co-crystallization : Co-form with carboxylic acids to stabilize π-π stacking (intercentroid distances <5 Å).

- Thermal Analysis : DSC/TGA correlates crystal lattice stability with melting points (>360°C in ).

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., van der Waals vs. hydrogen bonding).

Methodological Framework Integration

Q. How should researchers integrate theoretical frameworks into studies on this compound?

Methodological Answer: Align experiments with established theories:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.